molecular formula C24H28FN5O2S B286124 N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide

N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide

Número de catálogo B286124
Peso molecular: 469.6 g/mol
Clave InChI: KXMWGBWWGSGLFV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide, also known as EAI045, is a chemical compound that has been studied for its potential applications in cancer therapy. This compound belongs to a class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in cell growth and division.

Mecanismo De Acción

N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide works by binding to the ATP-binding site of EGFR L858R/T790M, which prevents the enzyme from phosphorylating downstream signaling molecules and inhibits cell growth and division. This selective inhibition of EGFR L858R/T790M has been shown to have a potent antitumor effect in preclinical studies.
Biochemical and Physiological Effects:
N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide has been shown to have a potent antitumor effect in preclinical studies, with a high selectivity for EGFR L858R/T790M over wild-type EGFR and other kinases. In addition, N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide in lab experiments include its high selectivity for EGFR L858R/T790M, its potent antitumor effect, and its favorable pharmacokinetic profile. However, the limitations of using N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide in lab experiments include its high cost of synthesis and the need for specialized equipment and expertise to handle and administer the compound.

Direcciones Futuras

For the study of N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide include the development of more efficient and cost-effective synthesis methods, the evaluation of its safety and efficacy in clinical trials, and the identification of biomarkers that can predict response to the drug. In addition, the combination of N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide with other targeted therapies or immune checkpoint inhibitors may have synergistic effects and improve treatment outcomes for NSCLC patients.

Métodos De Síntesis

The synthesis of N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide involves several steps, starting with the reaction of 4-fluorobenzoyl chloride with 1-(2-aminoethyl)-4-methyl-1H-1,2,3-triazole in the presence of a base such as triethylamine. This reaction produces an intermediate product, which is then reacted with 2-(2-ethylanilino)-2-oxoethyl mercaptan in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide.

Aplicaciones Científicas De Investigación

N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide has been studied for its potential applications in cancer therapy, specifically in the treatment of non-small cell lung cancer (NSCLC). NSCLC is a type of lung cancer that accounts for approximately 85% of all lung cancer cases and is associated with poor prognosis. N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide has been shown to selectively inhibit the activity of a specific mutant form of the epidermal growth factor receptor (EGFR) called EGFR L858R/T790M, which is commonly found in NSCLC patients who have developed resistance to first-generation EGFR inhibitors such as gefitinib and erlotinib.

Propiedades

Fórmula molecular

C24H28FN5O2S

Peso molecular

469.6 g/mol

Nombre IUPAC

N-[1-[5-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-2-methylpropyl]-4-fluorobenzamide

InChI

InChI=1S/C24H28FN5O2S/c1-5-16-8-6-7-9-19(16)26-20(31)14-33-24-29-28-22(30(24)4)21(15(2)3)27-23(32)17-10-12-18(25)13-11-17/h6-13,15,21H,5,14H2,1-4H3,(H,26,31)(H,27,32)

Clave InChI

KXMWGBWWGSGLFV-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C(C(C)C)NC(=O)C3=CC=C(C=C3)F

SMILES canónico

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C(C(C)C)NC(=O)C3=CC=C(C=C3)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.